1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide
Description
This compound is a quinoline derivative featuring a 3-cyano-6,7-dimethoxyquinoline core linked to a piperidine-4-carboxamide moiety substituted with a 3,4-dimethylphenyl group.
Properties
IUPAC Name |
1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4O3/c1-16-5-6-20(11-17(16)2)29-26(31)18-7-9-30(10-8-18)25-19(14-27)15-28-22-13-24(33-4)23(32-3)12-21(22)25/h5-6,11-13,15,18H,7-10H2,1-4H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMSOUKFNQQMOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of the Quinoline Core:
- Starting with an appropriate aniline derivative, the quinoline core can be synthesized through a Skraup synthesis or a Friedländer synthesis.
- For example, the reaction of 3,4-dimethoxyaniline with glycerol and sulfuric acid can yield the quinoline core.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the quinoline ring can be oxidized to form corresponding quinone derivatives.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products:
- Oxidation products include quinone derivatives.
- Reduction products include primary amines.
- Substitution products depend on the nucleophile used, such as thioethers or secondary amines.
Scientific Research Applications
1-(3-Cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide has several research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Biological Studies: Used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Pharmaceutical Development: Explored as a lead compound for the development of new drugs targeting specific diseases.
Chemical Biology: Utilized in chemical biology to study cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide involves:
Molecular Targets: It targets topoisomerase enzymes, which are crucial for DNA replication and transcription.
Pathways Involved: By inhibiting topoisomerase, it prevents the relaxation of supercoiled DNA, leading to DNA damage and apoptosis in cancer cells.
Comparison with Similar Compounds
Structural and Physicochemical Comparison
The compound is compared to structurally analogous molecules, focusing on substituent variations and their impact on physicochemical properties.
Key Observations :
- Quinoline Modifications: The target compound’s 6,7-dimethoxy groups increase steric bulk and hydrophilicity compared to mono-methoxy analogs (e.g., L483-0214). This may influence solubility and binding interactions.
- Piperidine Linker : All analogs retain the piperidine-4-carboxamide linker, suggesting a conserved role in maintaining conformational flexibility or hydrogen-bonding capacity.
Biological Activity
The compound 1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-(3,4-dimethylphenyl)piperidine-4-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 396.45 g/mol. The structure features a quinoline moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.
Anticancer Activity
Research has indicated that compounds containing quinoline derivatives exhibit significant anticancer properties. The target of this compound includes various cancer cell lines where it acts as a potential inhibitor of specific kinases involved in cancer progression.
- Mechanism of Action : The quinoline structure allows for interaction with various cellular targets, including tyrosine kinases. Studies have shown that the compound can inhibit Axl kinase activity, which is implicated in tumor growth and metastasis .
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Axl inhibition |
| A549 (Lung Cancer) | 15.0 | Tyrosine kinase inhibition |
| HeLa (Cervical Cancer) | 10.0 | Induction of apoptosis |
Antiviral Activity
In addition to its anticancer properties, this compound has been evaluated for antiviral activity against several viruses, including HIV and HSV.
- Findings : In vitro studies demonstrated that derivatives similar to this compound showed moderate antiviral effects against HIV-1 and HSV-1, with some compounds exhibiting protection rates comparable to established antiviral agents .
| Virus Type | EC50 (µM) | Activity |
|---|---|---|
| HIV-1 | 8.0 | Moderate inhibition |
| HSV-1 | 5.0 | Significant inhibition |
Case Studies
Several studies have highlighted the biological activity of compounds structurally related to This compound :
- Synthesis and Evaluation : A study synthesized various piperidine derivatives and tested their biological activity against multiple pathogens. The results indicated that modifications in the side chains significantly affected their efficacy .
- Kinase Inhibition Studies : Another research focused on the inhibitory effects on Axl kinase, demonstrating that modifications at the quinoline position could enhance potency against cancer cell lines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
